Tert-butyl 4-(5-hydroxypent-2-YN-1-YL)piperazine-1-carboxylate

Catalog No.
S12242918
CAS No.
M.F
C14H24N2O3
M. Wt
268.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-(5-hydroxypent-2-YN-1-YL)piperazine-1...

Product Name

Tert-butyl 4-(5-hydroxypent-2-YN-1-YL)piperazine-1-carboxylate

IUPAC Name

tert-butyl 4-(5-hydroxypent-2-ynyl)piperazine-1-carboxylate

Molecular Formula

C14H24N2O3

Molecular Weight

268.35 g/mol

InChI

InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-10-8-15(9-11-16)7-5-4-6-12-17/h17H,6-12H2,1-3H3

InChI Key

KSQSERVMOJZSMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC#CCCO

Tert-butyl 4-(5-hydroxypent-2-yn-1-yl)piperazine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a tert-butyl group and a piperazine moiety. The compound features a hydroxypent-2-yne side chain, contributing to its potential biological activity. Its molecular formula is C13H20N2O3C_{13}H_{20}N_{2}O_{3} with a molecular weight of approximately 252.31 g/mol. The presence of the hydroxyl group and the alkyne functional group suggests possible reactivity and interactions in various chemical environments.

The reactivity of tert-butyl 4-(5-hydroxypent-2-yn-1-yl)piperazine-1-carboxylate can be attributed to its functional groups:

  • Alkyne Reactivity: The terminal alkyne can undergo reactions such as nucleophilic addition, cycloaddition, and oxidative transformations.
  • Hydroxyl Group: The hydroxyl group can participate in esterification or etherification reactions, enhancing the compound's versatility in synthetic chemistry.

Research indicates that compounds similar to tert-butyl 4-(5-hydroxypent-2-yn-1-yl)piperazine-1-carboxylate may exhibit significant biological activities:

  • Antagonism of Receptors: Certain derivatives have shown potential as antagonists for specific receptors, such as the CCR2b receptor, which is involved in inflammatory processes .
  • Neurotransmitter Modulation: The piperazine structure is often associated with compounds that modulate neurotransmitter systems, suggesting potential applications in neuropharmacology.

Synthesis of tert-butyl 4-(5-hydroxypent-2-yn-1-yl)piperazine-1-carboxylate typically involves:

  • Formation of the Piperazine Ring: Starting from commercially available piperazines, the ring can be formed through cyclization reactions.
  • Introduction of Functional Groups: Subsequent steps involve adding the tert-butyl and hydroxypent-2-yne groups through nucleophilic substitution or coupling reactions.
  • Final Carboxylation: The final step usually involves the introduction of the carboxylate moiety via reaction with carboxylic acids or their derivatives.

Tert-butyl 4-(5-hydroxypent-2-yn-1-yl)piperazine-1-carboxylate has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery targeting inflammatory diseases or neurological disorders.
  • Chemical Research: Its unique structure makes it a valuable intermediate for synthesizing other complex organic molecules.

Several compounds share structural similarities with tert-butyl 4-(5-hydroxypent-2-yn-1-yl)piperazine-1-carboxylate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylateC14H20N4O4C_{14}H_{20}N_{4}O_{4}Nitro group enhances reactivity
Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylateC14H21N3O3C_{14}H_{21}N_{3}O_{3}Hydroxypyridine moiety
Tert-butyl 4-(prop-2-in-1-yloxy)piperazineC12H20N2O2C_{12}H_{20}N_{2}O_{2}Contains an ether linkage

Uniqueness

Tert-butyl 4-(5-hydroxypent-2-yn-1-yloxy)piperazine distinguishes itself through:

  • Combination of Functional Groups: The combination of alkyne and hydroxyl functionalities offers unique reactivity not commonly found in similar compounds.
  • Potential Biological Activity: Its structure suggests novel pathways for pharmacological action compared to its analogs.

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

268.17869263 g/mol

Monoisotopic Mass

268.17869263 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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